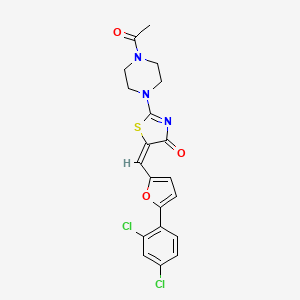

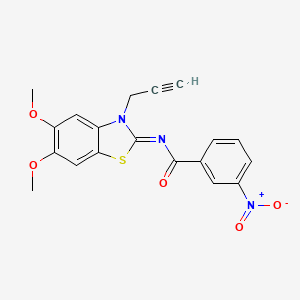

![molecular formula C27H24N4O2 B2702834 1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900274-49-9](/img/structure/B2702834.png)

1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolo[2,3-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused with a pyrrole ring . They are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through various methods . One common method involves the reaction of amines with pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines consists of a six-membered pyrimidine ring fused with a five-membered pyrrole ring . The pyrimidine ring contains two nitrogen atoms, while the pyrrole ring contains one .

Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines can undergo various chemical reactions due to the presence of reactive sites on the pyrimidine and pyrrole rings . These reactions can be used to create a wide variety of derivatives with different properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can vary greatly depending on their specific structure . These properties can include solubility, melting point, boiling point, and stability .

Scientific Research Applications

1. Anti-Inflammatory Applications

- Summary : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory effects. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods : Numerous methods for the synthesis of pyrimidines are described in the literature .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Anti-Breast-Cancer Applications

- Summary : Pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been used in the treatment of estrogen receptor positive (ER+) breast cancer .

- Methods : A series of novel compounds based on the fragments of pyrrolo[2,3-d]-pyrimidine and pyrido[2,3-d]-pyrimidine were designed to improve inhibitory effects in breast cancer cells .

- Results : Dihydroartemisinin-pyrrolo[2,3-d]pyrimidine and dihydroartemisinin-pyrido[2,3-d]pyrimidine derivatives demonstrated significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

3. Antioxidant Applications

- Summary : Pyrimidines are known to display a range of pharmacological effects including antioxidant effects .

- Methods : Numerous methods for the synthesis of pyrimidines are described in the literature .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

4. Antibacterial Applications

- Summary : Pyrimidines have been found to have antibacterial effects .

- Methods : Numerous methods for the synthesis of pyrimidines are described in the literature .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .

5. Antiviral Applications

- Summary : Pyrimidines have been found to have antiviral effects .

- Methods : Numerous methods for the synthesis of pyrimidines are described in the literature .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

6. Antifungal Applications

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-benzyl-N-(4-ethylphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O2/c1-3-19-11-13-21(14-12-19)28-26(32)23-16-22-25(31(23)17-20-9-5-4-6-10-20)29-24-18(2)8-7-15-30(24)27(22)33/h4-16H,3,17H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVUHQDOSWHUJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C(=CC=CN5C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

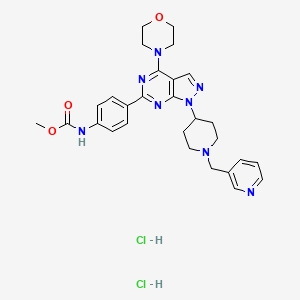

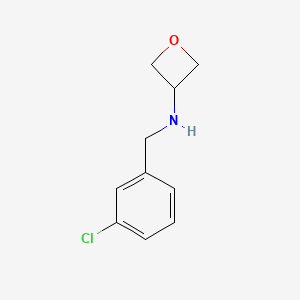

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2702755.png)

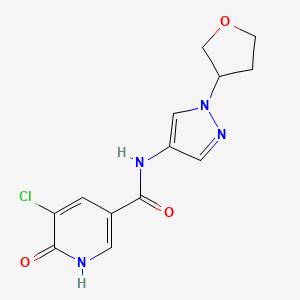

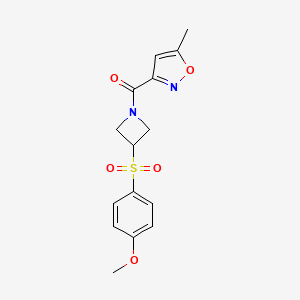

![2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid](/img/structure/B2702757.png)

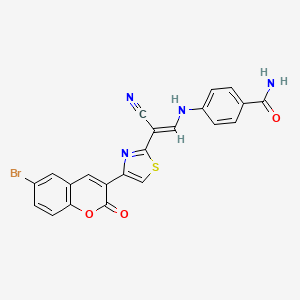

![1-[(4-fluorobenzyl)oxy]-1H-imidazole](/img/structure/B2702761.png)

![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2702763.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2702764.png)

![(Z)-ethyl 2-(6-isopropyl-2-((2-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702768.png)

![(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B2702769.png)